

# Technical Support Center: Infliximab Efficacy and Concomitant Immunomodulators

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Inflexin*

Cat. No.: *B1251215*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with concise troubleshooting guides and frequently asked questions (FAQs) regarding the impact of concomitant immunomodulators on the efficacy of Infliximab.

## Frequently Asked Questions (FAQs)

FAQ 1: Why is the formation of anti-drug antibodies (ADAs) to Infliximab a concern during experiments or clinical studies?

The development of anti-Infliximab antibodies (ATIs) is a significant concern as it can lead to reduced treatment efficacy and an increased risk of adverse reactions.<sup>[1][2]</sup> Since Infliximab is a chimeric monoclonal antibody containing murine sequences, it can be recognized as foreign by the immune system, triggering an immune response and the production of ATIs.<sup>[3]</sup> These antibodies can neutralize the therapeutic effect of Infliximab by binding to it and increasing its clearance from the body, resulting in lower serum drug levels and a loss of clinical response.<sup>[3][4][5]</sup> The presence of ATIs has been associated with a shorter duration of clinical response and a higher incidence of infusion reactions.<sup>[2]</sup>

FAQ 2: What is the primary mechanism by which concomitant immunomodulators, such as thiopurines or methotrexate, are thought to enhance Infliximab efficacy?

Concomitant immunomodulators are primarily thought to enhance Infliximab efficacy by suppressing the immune response against the drug, thereby reducing the formation of anti-Infliximab antibodies (ATIs).<sup>[2][6][7][8]</sup> This immunosuppressive effect helps to maintain higher

and more stable serum concentrations of Infliximab, leading to improved and more durable clinical outcomes.[2][9][10] Thiopurines, for example, work by inducing apoptosis in lymphocytes, which are key cells in the production of antibodies.[11] By reducing the immunogenicity of Infliximab, combination therapy helps to prevent the loss of response and prolongs the therapeutic benefit of the treatment.[2][6]

**FAQ 3: What are the expected effects of combination therapy on the pharmacokinetics of Infliximab?**

Combination therapy with an immunomodulator is expected to improve the pharmacokinetics of Infliximab, primarily by increasing its serum trough concentrations and reducing its clearance. [9][12][13] Studies have consistently shown that patients receiving Infliximab with a concomitant immunomodulator, such as a thiopurine or methotrexate, have significantly higher median Infliximab trough levels compared to those on monotherapy.[9][10][13] This is largely due to the reduction in anti-Infliximab antibody formation, which in turn decreases the immune-mediated clearance of the drug.[2][5]

**FAQ 4: How does combination therapy impact the clinical outcomes for patients treated with Infliximab?**

The use of concomitant immunomodulators with Infliximab has been shown to lead to improved clinical outcomes in patients with inflammatory conditions such as Crohn's disease, ulcerative colitis, and rheumatoid arthritis.[9][14][15][16][17][18] Clinical trials have demonstrated that combination therapy results in higher rates of clinical remission and response compared to Infliximab monotherapy.[9][14][15][16][17] For instance, in rheumatoid arthritis, the combination of Infliximab and methotrexate has been shown to be significantly more effective in reducing signs and symptoms and inhibiting the progression of structural damage than methotrexate alone.[14][16][17][19][20] Similarly, in inflammatory bowel disease, combination therapy is associated with increased durability of response and higher rates of steroid-free remission.[6][18][21]

## Troubleshooting Guides

**Issue:** Loss of response to Infliximab during a long-term study.

**Possible Cause:** Development of anti-Infliximab antibodies (ATIs).

## Troubleshooting Steps:

- Measure Infliximab and ATI Trough Levels: Collect serum samples immediately before the next scheduled Infliximab infusion to determine the trough concentrations of both the drug and any anti-drug antibodies.[\[4\]](#)[\[22\]](#)[\[23\]](#)
- Interpret the Results:
  - Low Infliximab, High ATI: This strongly suggests that immunogenicity is the cause of the loss of response.[\[22\]](#)[\[23\]](#) The antibodies are likely neutralizing the drug and/or increasing its clearance.
  - Low Infliximab, No/Low ATI: This may indicate a non-immunogenic pharmacokinetic failure, where the drug is being cleared too rapidly for other reasons. Dose optimization (increasing the dose or shortening the interval) may be considered.
  - Adequate Infliximab, No/Low ATI: The loss of response may be due to a different inflammatory pathway becoming dominant, and a switch to a different class of therapeutic agent may be necessary.
- Consider Combination Therapy: If the patient is on monotherapy and has developed ATIs, the addition of an immunomodulator like a thiopurine or methotrexate can help to suppress the antibody formation and potentially restore clinical response.[\[24\]](#)

Issue: High variability in Infliximab serum concentrations across a study cohort.

Possible Cause: Differences in immunogenicity and patient-specific factors.

## Troubleshooting Steps:

- Stratify by Concomitant Medication: Analyze the data by separating patients who are on Infliximab monotherapy from those on combination therapy with an immunomodulator. Patients on combination therapy are expected to have higher and more stable drug levels.[\[9\]](#)[\[13\]](#)
- Measure Anti-Infliximab Antibodies: The presence and titer of ATIs are a major source of variability in Infliximab concentrations.[\[5\]](#)

- Assess Other Covariates: Factors such as body weight and serum albumin levels can also influence Infliximab pharmacokinetics.[\[25\]](#) A population pharmacokinetic analysis can help to identify significant covariates affecting drug disposition in your study population.

## Data Presentation

Table 1: Impact of Concomitant Immunomodulators on Infliximab Trough Levels and Anti-Drug Antibody (ADA) Formation.

| Patient Group             | Median Infliximab Trough Level (mcg/mL) | ADA Positive Patients (%) | Reference                                |
|---------------------------|-----------------------------------------|---------------------------|------------------------------------------|
| Infliximab Monotherapy    | 3.9                                     | 33.3                      | <a href="#">[9]</a> <a href="#">[13]</a> |
| Infliximab + Thiopurine   | 17.4                                    | 4.5                       | <a href="#">[9]</a> <a href="#">[13]</a> |
| Infliximab + Methotrexate | 17.1                                    | Not Reported              | <a href="#">[13]</a>                     |

Table 2: Clinical Remission Rates with Infliximab Monotherapy vs. Combination Therapy.

| Condition            | Treatment                      | Clinical Remission/Response Rate (%) | Timepoint | Reference |
|----------------------|--------------------------------|--------------------------------------|-----------|-----------|
| Crohn's Disease      | Infliximab + Immunomodulator   | 86                                   | 1 Year    | [15]      |
| Crohn's Disease      | Infliximab Monotherapy         | 68                                   | 1 Year    | [15]      |
| Rheumatoid Arthritis | Infliximab + Methotrexate      | 51.8                                 | 54 Weeks  | [14][17]  |
| Rheumatoid Arthritis | Methotrexate Alone             | 17.0                                 | 54 Weeks  | [14][17]  |
| Ulcerative Colitis   | Infliximab + Immunosuppressant | 90 (remained on therapy)             | 1 Year    | [9]       |
| Ulcerative Colitis   | Infliximab Monotherapy         | 61 (remained on therapy)             | 1 Year    | [9]       |

## Experimental Protocols

### Measurement of Infliximab and Anti-Infliximab Antibody Levels

A common method for quantifying Infliximab and anti-Infliximab antibody (ATI) levels in serum is the Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).[23][25][26]

#### Protocol Outline (ELISA):

- **Coating:** Microtiter plates are coated with a capture antibody specific for Infliximab (for drug level measurement) or with Infliximab itself (for ATI measurement).
- **Blocking:** The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

- Sample Incubation: Patient serum samples, along with standards and controls, are added to the wells and incubated.
- Detection:
  - For Infliximab levels, a labeled anti-human IgG antibody is added.
  - For ATI levels, a labeled Infliximab or anti-human antibody that detects the bound patient antibodies is used.
- Substrate Addition: A substrate is added that reacts with the enzyme on the detection antibody to produce a colorimetric signal.
- Measurement: The absorbance is read using a microplate reader, and the concentration is determined by comparison to a standard curve.

Note: To mitigate interference from circulating Infliximab when measuring ATIs, some assays incorporate an acid dissociation step to separate the drug-antibody complexes.[4]

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Infliximab neutralizes TNF- $\alpha$  to reduce inflammation, while immunomodulators suppress the immune response to prevent anti-drug antibody formation and maintain efficacy.



[Click to download full resolution via product page](#)

Caption: A therapeutic drug monitoring (TDM) workflow to troubleshoot loss of response to Infliximab based on drug and anti-drug antibody levels.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medcentral.com [medcentral.com]
- 2. In Crohns disease, the development of antibodies to infliximab (Remicade) is associated with shorter duration of clinical response and more infusion reactions. • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 3. Impact of Antibodies to Infliximab on Clinical Outcomes and Serum Infliximab Levels in Patients With Inflammatory Bowel Disease (IBD): A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infliximab and Antibodies to Infliximab Quantitation | Test Fact Sheet [arupconsult.com]
- 5. The impact of anti-drug antibodies on drug concentrations and clinical outcomes in rheumatoid arthritis patients treated with adalimumab, etanercept, or infliximab: Results from a multinational, real-world clinical practice, non-interventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]
- 9. Comparison of efficacy, pharmacokinetics, and immunogenicity between infliximab mono-versus combination therapy in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Combination Therapy With Immunomodulators Improves the Pharmacokinetics of Infliximab But Not Vedolizumab or Ustekinumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Infliximab and methotrexate in the treatment of rheumatoid arthritis. Anti-Tumor Necrosis Factor Trial in Rheumatoid Arthritis with Concomitant Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of concomitant immunomodulator use on long-term outcomes in patients receiving scheduled maintenance infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination of infliximab and methotrexate therapy for early rheumatoid arthritis: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]

- 18. Concomitant Therapy with Immunomodulator Enhances Infliximab Durability in Pediatric Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Infliximab and methotrexate in the treatment of rheumatoid arthritis: a systematic review and meta-analysis of dosage regimens - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Infliximab (Remicade) in combination with methotrexate, is now indicated for reducing signs and symptoms and inhibiting the progression of structural damage in rheumatoid arthritis patients • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 21. Use of thiopurines in inflammatory bowel disease: Safety issues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 23. Measurement of Infliximab and Anti-Infliximab Antibody Levels Can Help Distinguish Maintenance Versus Loss of Response - PMC [pmc.ncbi.nlm.nih.gov]
- 24. emjreviews.com [emjreviews.com]
- 25. Population pharmacokinetic analysis of infliximab in patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Use of infliximab and anti-infliximab antibody measurements to evaluate and optimize efficacy and safety of infliximab maintenance therapy in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Infliximab Efficacy and Concomitant Immunomodulators]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1251215#impact-of-concomitant-immunomodulators-on-infliximab-efficacy>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)